Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-27-18(24)16-15(5-11-28-16)29(25,26)21-9-7-20(8-10-21)17(23)14-12-13-4-2-3-6-22(13)19-14/h5,11-12H,2-4,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKDMGQWIRSMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines, are often used as building blocks in medicinal chemistry, suggesting that they may interact with a variety of biological targets.
Biological Activity
Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic implications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiophene ring, a piperazine moiety, and a tetrahydropyrazolo derivative. The synthesis typically involves multi-step reactions that integrate these components effectively.
Synthesis Overview
- Starting Materials : Thiophene-2-carboxylic acid derivatives and piperazine.
- Reactions : The synthesis may utilize methods such as the Vilsmeier-Haack reaction for thiophene derivatives and coupling reactions to attach the piperazine and pyrazolo groups.
Antimicrobial Activity
Thiophene derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds with thiophene structures exhibit activity against various bacterial strains. For instance, in vitro evaluations have indicated that related thiophene compounds demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 20a | S. aureus | 15 |
| 20b | E. coli | 18 |
| 20c | B. subtilis | 16 |
Inhibition zone diameter classification: (–) < 11 mm [inactive]; (+) 11–14 mm [weakly active]; (++) 15–18 mm [moderately active] .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds featuring similar structural motifs have shown promising results in inhibiting cancer cell proliferation.
Case Study: PC-3 Cell Line
In a study evaluating the anticancer activity against the PC-3 prostate cancer cell line, derivatives of thiophene were found to induce apoptosis and inhibit cell growth significantly. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .
Other Biological Activities
Thiophene derivatives have also been linked to:
- Anti-inflammatory effects : Compounds have shown promise in reducing inflammation markers.
- Antioxidant properties : Certain derivatives exhibit significant scavenging activity against free radicals.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibitors targeting enzymes like acetylcholinesterase (AChE) have been noted in related compounds.
- Interaction with Cellular Pathways : The compound may modulate pathways involved in cell survival and apoptosis.
Preparation Methods
Amination of Thiophene Precursors
Methyl 3-aminothiophene-2-carboxylate is synthesized via hydroxylamine-mediated ring-opening of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. Iron(III) chloride and cyanuric chloride catalyze this reaction in dimethylformamide (DMF) at 70–90°C, achieving 96.5% yield after ammonolysis. The amino group at position 3 is essential for subsequent sulfonylation.
Sulfonyl Chloride Formation
The sulfonyl chloride intermediate is generated by treating the aminothiophene with chlorosulfonic acid or via oxidation of a sulfinic acid precursor. In one protocol, thiophene sulfonamides are metallated at the 5-position using n-butyllithium, followed by sulfur dioxide gas exposure to form sulfinate salts. Oxidation with chlorine gas yields the sulfonyl chloride. This step is critical for introducing the reactive site for piperazine coupling.
Preparation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl Chloride
The tetrahydropyrazolo[1,5-a]pyridine core is constructed via regioselective pyrazole cyclization, followed by carbonyl activation.
Knorr Pyrazole Synthesis
A 1,3-diketone bearing an electron-withdrawing group reacts with methylhydrazine under reflux to form the pyrazole ring. For example, ethyl 2-chloro-2-oxoacetate undergoes Stork enamine synthesis with N-Boc piperidin-4-one, yielding a diketone that cyclizes regioselectively with methylhydrazine to form the pyrazolo[1,5-a]pyridine scaffold. X-ray crystallography confirms the absence of regioisomers, ensuring structural fidelity.
Carbonyl Activation
The 2-position carbonyl is converted to an acid chloride using thionyl chloride or oxalyl chloride. This step enables nucleophilic acyl substitution with piperazine. For instance, treatment with thionyl chloride in dichloromethane at 0°C for 2 hours achieves quantitative conversion.
Piperazine Functionalization and Coupling
The piperazine bridge connects the sulfonyl and carbonyl groups via N-alkylation and amidation.
Monosubstituted Piperazine Synthesis
A simplified one-pot method utilizes protonated piperazine and a carbonyl chloride in the presence of polymeric resin-supported metal catalysts (e.g., Zn²⁺ on Amberlite® IR-120). Reactions proceed at ambient temperature in tetrahydrofuran (THF), yielding monosubstituted piperazines with >85% purity.
Sulfonamide Bond Formation
The thiophene sulfonyl chloride reacts with piperazine in anhydrous DMF using sodium hydride as a base. For example, combining equimolar sulfonyl chloride and piperazine at 110°C for 2.5 hours yields the N-sulfonylpiperazine intermediate, which is purified via silica chromatography (22% yield).
Amide Coupling
The tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl chloride is coupled with N-sulfonylpiperazine using triethylamine in THF. Stirring at room temperature for 12 hours affords the final compound, isolated via ethyl acetate extraction and recrystallization.
Integrated Synthetic Pathway and Optimization
The convergent synthesis involves three parallel strands: thiophene sulfonamide, piperazine bridge, and pyrazolopyridine carbonyl. Key optimization strategies include:
Regioselectivity Control
Electron-withdrawing groups on the 1,3-diketone direct pyrazole formation exclusively at the α-carbonyl, avoiding regioisomer formation.
Solvent and Temperature Effects
Purification Techniques
- Silica gel chromatography (50% ethyl acetate-hexane) resolves sulfonamide intermediates.
- Recrystallization from ethanol/water mixtures yields high-purity final products.
Analytical Characterization and Validation
Critical data for structural confirmation:
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | HRMS | 468.52 g/mol (calculated) |
| Sulfonamide Stretch | FT-IR | 1340 cm⁻¹ (asymmetric), 1160 cm⁻¹ (symmetric) |
| Piperazine Protons | ¹H NMR (400 MHz, DMSO) | δ 2.85–3.10 (m, 8H, piperazine CH₂) |
| Pyrazole CH | ¹³C NMR | δ 148.5 (C=O), 105.2 (pyrazole C-2) |
Challenges and Alternative Approaches
Competing Side Reactions
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) reduces amidation time from 12 hours to 30 minutes, improving yields to 78%.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : 1H/13C NMR to confirm hydrogen/carbon environments (e.g., δ 2.5–3.5 ppm for piperazine protons, δ 160–170 ppm for carbonyl carbons) .
- HRMS : Validate molecular weight with <2 ppm error .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches .
How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?
Answer:
Discrepancies often arise from unexpected stereochemistry, tautomerism, or impurities. Methodological approaches include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous proton/carbon correlations .
- X-ray Crystallography : Resolve structural ambiguities when single crystals are obtainable .
- Isotopic Labeling : Trace reaction pathways to identify byproducts (e.g., deuterated solvents in MS analysis) .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
What strategies optimize the sulfonylation step to improve yield and purity?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance sulfonyl chloride reactivity .
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Workup Optimization : Quench excess sulfonyl chloride with aqueous NaHCO3 and extract with ethyl acetate to isolate the product .
Q. Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 25°C, no DMAP | 45 | 85 |
| THF, 0°C, DMAP | 72 | 95 |
How can byproduct formation during piperazine coupling be mitigated?
Answer:
Byproducts often result from incomplete amidation or competing N-alkylation. Solutions include:
- Stoichiometric Control : Use 1.2 equivalents of coupling reagent (e.g., EDCI/HOBt) to drive amidation to completion .
- Chromatographic Monitoring : Employ HPLC to detect early-stage byproducts (e.g., unreacted piperazine intermediates) .
- Protecting Groups : Temporarily protect reactive amines (e.g., Boc protection) to prevent side reactions .
What computational tools are effective in predicting the compound’s physicochemical properties?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide synthetic modifications .
- Molecular Dynamics (MD) : Simulate solubility and stability in biological matrices .
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioavailability using software like Schrodinger .
How can researchers hypothesize biological targets based on structural analogs?
Answer:
- Pharmacophore Mapping : Compare the compound’s functional groups (e.g., piperazine sulfonyl, pyrazolo-pyridine) with known inhibitors of kinases or GPCRs .
- Docking Studies : Use AutoDock Vina to simulate binding to targets like PDE4 (phosphodiesterase-4) or 5-HT receptors .
- In Vitro Screening : Test against panels of enzymes/cell lines based on analog activities (e.g., anti-inflammatory or anticancer assays) .
What advanced techniques validate the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, then analyze degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human plasma and quantify remaining parent compound using UPLC .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks, monitoring changes in purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
